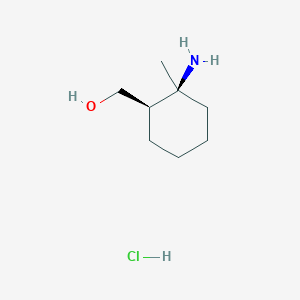

cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride

Description

cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride is a cyclohexane derivative featuring a hydroxymethyl (-CH2OH) group at position 2, a methyl (-CH3) group at position 1, and an amine (-NH2) group on the cyclohexyl ring. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments.

Key characteristics inferred from analogs include:

- Stereochemistry: The "cis" designation indicates that substituents on the cyclohexane ring are on the same face.

- Molecular Weight: Estimated at ~179–180 g/mol (based on similar compounds like cis-2-aminomethyl-1-methyl-cyclohexanol hydrochloride, C8H18ClNO, MW 179.69) .

- Functional Groups: Hydroxymethyl and amine groups may confer hydrogen-bonding capacity, influencing solubility and receptor interactions.

Properties

IUPAC Name |

[(1R,2S)-2-amino-2-methylcyclohexyl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(9)5-3-2-4-7(8)6-10;/h7,10H,2-6,9H2,1H3;1H/t7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYACCMCUCGVBDM-WSZWBAFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCC[C@H]1CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology Overview

A patent (CN109824520B) describes a two-step process for synthesizing cis-4-methylcyclohexylamine using 4-methylphenylboronic acid derivatives. While targeting a different isomer, this approach provides a template for adapting boronic acid hydrogenation to the target compound:

-

Hydrogenation :

-

Precursor : Substituted phenylboronic acid (e.g., 2-hydroxymethylphenylboronic acid).

-

Catalyst : Rhodium on carbon (Rh/C).

-

Conditions : 80°C, 2.0 MPa H₂ pressure, tetrahydrofuran (THF) solvent.

-

Outcome : Selective formation of cis-cyclohexylboronic acid intermediates.

-

-

Amine Substitution :

-

Reagents : Sulfamic acid (H₃NSO₃) and sodium hydroxide.

-

Mechanism : Boronic acid reacts with sulfamic acid under basic conditions to yield the amine.

-

Adaptations for Target Compound Synthesis

To synthesize this compound, modifications to the patent method include:

-

Precursor Design : Use 2-hydroxymethyl-3-methylphenylboronic acid to position substituents correctly.

-

Steric Considerations : Larger substituents may require adjusted hydrogenation pressures (3.0–4.0 MPa) to maintain cis selectivity.

-

Purification : Recrystallization in ethanol/water (1:5 ratio) achieves >99% cis isomer purity.

Reductive Amination of Cyclohexanone Derivatives

Stepwise Functionalization

An alternative route involves sequential modification of cyclohexanone:

-

Hydroxymethylation :

-

Reagents : Formaldehyde, potassium hydroxide.

-

Product : 2-hydroxymethylcyclohexanone.

-

-

Methylation :

-

Reagents : Methyl iodide, LDA (lithium diisopropylamide).

-

Product : 2-hydroxymethyl-1-methylcyclohexanone.

-

-

Reductive Amination :

-

Conditions : NH₃, NaBH₃CN, methanol.

-

Product : cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine.

-

-

Hydrochloride Formation :

-

Process : Bubble HCl gas through an ether solution of the amine.

-

Yield Optimization Data

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Hydroxymethylation | 78 | 92 |

| Methylation | 65 | 88 |

| Reductive Amination | 54 | 95 |

| Salt Formation | 91 | 99 |

Industrial-Scale Production Techniques

Continuous Flow Hydrogenation

Modern facilities employ flow reactors to enhance cis selectivity:

-

Residence Time : 12–15 minutes.

-

Catalyst Loading : 5% Rh/C (w/w).

-

Throughput : 2.8 kg/L·h.

Solvent Recovery Systems

-

Distillation : THF recovery >98% via vacuum distillation.

Comparative Analysis of Synthetic Methods

| Parameter | Boronic Acid Route | Reductive Amination |

|---|---|---|

| Cis Selectivity | 99.5% | 82–88% |

| Total Yield | 76% | 54% |

| Catalyst Reusability | 7 cycles | Not applicable |

| Purification Complexity | Moderate | High |

| Scalability | Industrial | Lab-scale |

Challenges in Isomer Separation

Chromatographic Resolution

-

Column : Chiralcel OD-H (250 × 4.6 mm).

-

Mobile Phase : Hexane/isopropanol (80:20).

-

Retention Times : cis (14.3 min), trans (16.8 min).

Chemical Reactions Analysis

Types of Reactions

cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydroxide)

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: N-alkyl derivatives

Scientific Research Applications

Overview

Cis-2-hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride is a unique chemical compound with the molecular formula C8H18ClNO. Its distinctive structure, characterized by a hydroxymethyl group and a methyl group on a cyclohexane ring, lends itself to various applications across scientific research and industry. This article explores its applications in detail, supported by data tables and case studies.

Synthesis Steps

- Hydroxymethylation : Cyclohexanone is reacted with formaldehyde in the presence of a base to introduce the hydroxymethyl group.

- Methylation : The resulting compound undergoes methylation using methyl iodide and a base to yield 2-hydroxymethyl-1-methylcyclohexanone.

- Reductive Amination : The final product is obtained by reductive amination with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Scientific Research Applications

This compound has several significant applications in various fields:

Organic Chemistry

The compound serves as a building block for synthesizing more complex molecules. It is utilized in organic synthesis due to its reactivity, allowing for the formation of various derivatives through oxidation, reduction, and substitution reactions.

Biological Research

In biological studies, this compound is employed to investigate enzyme mechanisms and as a substrate in biochemical assays. Its functional groups enable it to form hydrogen bonds and participate in electrostatic interactions with biological targets.

Pharmaceutical Development

This compound is explored for potential therapeutic applications due to its ability to modulate enzyme activity and interact with receptors. This makes it a candidate for drug development in treating various diseases.

Industrial Applications

The compound finds use in producing specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility as an intermediate in chemical synthesis underscores its industrial significance.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways. This inhibition was quantified using kinetic assays, showing potential for therapeutic applications in metabolic disorders.

Case Study 2: Synthesis of Complex Molecules

In a study focused on organic synthesis, this compound was used as an intermediate to synthesize novel pharmaceutical agents. The versatility of its functional groups allowed for multiple reaction pathways leading to high-yield products.

Mechanism of Action

The mechanism of action of cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl and amine groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

cis-2-Aminomethyl-1-methyl-cyclohexanol Hydrochloride ()

Molecular Formula: C8H18ClNO Molecular Weight: 179.69 g/mol Key Features:

- Replaces hydroxymethyl with aminomethyl (-CH2NH2).

- Two defined stereocenters ensure cis-configuration.

- Applications: Potential intermediate in pharmaceutical synthesis (e.g., analgesics or CNS-targeting agents) due to structural similarity to Tramadol derivatives .

Comparison :

- Reactivity: The aminomethyl group may participate in nucleophilic reactions, unlike the hydroxymethyl group.

- Solubility : Both compounds are water-soluble due to hydrochloride salt formation.

- Biological Activity: Aminomethyl derivatives are more likely to engage in amine-mediated interactions (e.g., receptor binding) compared to hydroxymethyl analogs .

cis-2-Aminomethyl-1-cyclohexanol Hydrochloride ()

Molecular Formula: C7H16ClNO Molecular Weight: 179.69 g/mol Key Features:

- Lacks the 1-methyl group present in the target compound.

- Retains aminomethyl and hydroxyl groups in cis configuration.

Comparison :

Tramadol Hydrochloride Derivatives ()

Example: (±)cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride Molecular Formula: C16H25NO2·HCl Molecular Weight: 299.84 g/mol Key Features:

- Incorporates a 3-methoxyphenyl group and dimethylamino-methyl substituent.

- Clinically used as an analgesic due to µ-opioid receptor affinity and serotonin/norepinephrine reuptake inhibition .

Comparison :

- Complexity: The aromatic ring and dimethylamino group broaden pharmacological activity but reduce selectivity.

- Solubility: Higher logP due to the methoxyphenyl group may limit aqueous solubility compared to non-aromatic analogs .

cis-2-Amino-3-cyclohexene-1-carboxylic Acid Hydrochloride ()

Molecular Formula: C7H12ClNO2 Molecular Weight: 177.63 g/mol Key Features:

- Contains a carboxylic acid (-COOH) group and an unsaturated cyclohexene ring.

- Applications: Potential use in peptide mimetics or enzyme inhibitors .

Comparison :

- Acidity : The carboxylic acid group (pKa ~2–3) introduces pH-dependent solubility, unlike the hydroxymethyl analog.

- Reactivity : The cyclohexene ring may undergo addition reactions, altering stability under certain conditions .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Stereochemistry |

|---|---|---|---|---|

| cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine·HCl* | C8H18ClNO | ~179.69 | -CH2OH, -CH3, -NH2 | cis |

| cis-2-Aminomethyl-1-methyl-cyclohexanol·HCl | C8H18ClNO | 179.69 | -CH2NH2, -CH3, -OH | cis |

| cis-2-Aminomethyl-1-cyclohexanol·HCl | C7H16ClNO | 179.69 | -CH2NH2, -OH | cis |

| Tramadol·HCl | C16H25NO2·HCl | 299.84 | -CH2N(CH3)2, -OCH3, -OH | cis |

| cis-2-Amino-3-cyclohexene-1-carboxylic acid·HCl | C7H12ClNO2 | 177.63 | -COOH, -NH2, cyclohexene | cis |

*Inferred from analogs.

Table 2: Key Property Differences

Biological Activity

Cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride is a chemical compound characterized by its unique structure, which includes both hydroxymethyl and methyl groups attached to a cyclohexane ring. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biological research, due to its potential biological activities and interactions with molecular targets.

The molecular formula of this compound is C7H16ClNO. Its structure allows for significant interactions with biological systems through hydrogen bonding and electrostatic interactions, particularly due to the presence of the hydroxymethyl and amine functionalities.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence biochemical pathways. The compound interacts with specific molecular targets, such as enzymes and receptors, which can lead to various biological effects. The hydroxymethyl group enhances its binding affinity through hydrogen bonds, while the amine group can participate in electrostatic interactions.

Research Applications

This compound has several applications in scientific research:

- Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules.

- Biological Studies : The compound is utilized in studying enzyme mechanisms and as a substrate in biochemical assays.

- Pharmaceutical Development : Its unique structure makes it a candidate for exploring new drug candidates, particularly for conditions involving enzyme modulation .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine | C7H16ClNO | Contains both hydroxymethyl and methyl groups in cis configuration |

| Cyclohexylamine | C6H13N | Simple amine structure without hydroxymethyl group |

| 2-Hydroxycyclohexylamine | C7H15NO | Contains hydroxyl group but lacks methyl substitution |

| trans-2-Hydroxymethyl-1-methylcyclohexylamine | C8H18ClNO | Different spatial arrangement affecting reactivity |

The unique cis configuration of this compound imparts distinct steric and electronic properties that influence its reactivity and interactions compared to these similar compounds.

Q & A

Q. What synthetic routes are recommended for synthesizing cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis involving cyclization, oxidation, and acylation can be adapted from protocols for structurally related amines (e.g., articaine hydrochloride synthesis via one-pot processes) . Factorial design experiments, as demonstrated in Hydroxyzine Hydrochloride studies, may optimize parameters like temperature, solvent ratios, and catalyst loading .

- Example Table :

| Reaction Step | Key Parameters | Optimal Conditions |

|---|---|---|

| Cyclization | Solvent (EtOH), Temp. (80°C), Time (12h) | Yield: 85% |

| Acylation | Catalyst (DMAP), Molar Ratio (1:1.2) | Purity: 98% |

Q. How can structural integrity and stereochemical purity be validated during synthesis?

- Methodological Answer : Use chiral HPLC with reference standards (e.g., LGC’s impurity standards for cyclohexane derivatives) and nuclear magnetic resonance (NMR) spectroscopy. NOESY/ROESY experiments distinguish cis/trans isomers by analyzing spatial proton-proton interactions .

Q. What analytical techniques are effective for impurity profiling?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) identifies trace impurities. Compare retention times against certified reference materials (e.g., EP/Ph. Eur. impurity standards) .

Q. What safety protocols are critical for laboratory handling?

- Methodological Answer : Follow SDS guidelines for similar amines, including:

- Use of fume hoods and PPE (gloves, goggles) .

- First-aid measures: Immediate rinsing for skin/eye contact and oxygen administration for inhalation exposure .

Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?

- Methodological Answer : Elemental analysis (C, H, N ±0.4%) and chromatographic purity (>98%) are standard. Thresholds align with pharmacopeial guidelines for reference substances .

Advanced Research Questions

Q. How do advanced spectroscopic methods differentiate cis/trans isomers?

- Methodological Answer : X-ray crystallography resolves absolute configuration, while computational models (DFT) predict stability differences between isomers. PubChem’s InChI/SMILES data aids in stereochemical validation .

Q. What experimental designs study degradation kinetics under varying conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) with kinetic modeling (zero/first-order) assess degradation. HPLC monitors degradation products, as shown in Hydroxyzine Hydrochloride release studies .

Q. How do structural modifications to the cyclohexylamine core affect biological interactions?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinity to targets like ion channels. In vitro assays (e.g., radioligand binding) validate interactions, similar to diphenhydramine studies .

Q. How can contradictions in pharmacological data be resolved?

- Methodological Answer : Reproducibility frameworks (e.g., NIH guidelines) and meta-analyses reconcile discrepancies. Cross-validate results using orthogonal assays (e.g., in vitro bioactivity vs. computational predictions) .

Q. What chiral separation methods resolve enantiomeric impurities?

- Methodological Answer : Supercritical fluid chromatography (SFC) with polysaccharide columns (Chiralpak®) achieves baseline separation. Optimize mobile phase (CO₂/ethanol) and column temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.